molecular formula C12H15NO2 B1520753 6-Amino-2-ethyl-2-methyl-chroman-4-one CAS No. 886363-56-0

6-Amino-2-ethyl-2-methyl-chroman-4-one

Cat. No. B1520753
CAS RN: 886363-56-0
M. Wt: 205.25 g/mol
InChI Key: MGMIRIXEBOIMGO-UHFFFAOYSA-N
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Description

6-Amino-2-ethyl-2-methyl-chroman-4-one is a unique chemical compound with the empirical formula C12H15NO2 . It has a molecular weight of 205.25 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 6-Amino-2-ethyl-2-methyl-chroman-4-one can be represented by the SMILES string CCC1(C)CC(=O)c2cc(N)ccc2O1 . The InChI representation is 1S/C12H15NO2/c1-3-12(2)7-10(14)9-6-8(13)4-5-11(9)15-12/h4-6H,3,7,13H2,1-2H3 .


Physical And Chemical Properties Analysis

The compound 6-Amino-2-ethyl-2-methyl-chroman-4-one has a molecular weight of 205.25 . It should be stored at room temperature for optimal stability .

Scientific Research Applications

Medicinal Chemistry: Therapeutic Compound Development

The chroman-4-one framework, to which 6-Amino-2-ethyl-2-methyl-chroman-4-one belongs, is a pivotal structure in medicinal chemistry . It serves as a foundational building block for the synthesis of a wide array of therapeutic agents. This compound has been associated with a multitude of biological activities, including anticancer, antidiabetic, and anti-inflammatory effects. Its versatility in drug design stems from its ability to interact with various biological targets, offering a pathway for the development of novel medications.

Biotechnology: Enzyme Substrate for Disease Diagnosis

In biotechnological research, derivatives of 6-Amino-2-ethyl-2-methyl-chroman-4-one can be utilized as substrates in enzyme assays . For instance, its application in detecting nitroreductase activity in pathogenic fungi like Sporothrix schenckii is crucial for diagnosing sporotrichosis, a subcutaneous mycosis. This highlights its potential role in developing diagnostic tools and advancing our understanding of microbial pathogenesis.

Pharmacology: Drug Action Mechanism Studies

The diverse biological activities of chromanone derivatives make them valuable in pharmacological studies to understand the mechanisms of drug action . By examining the structure-activity relationships (SAR) of these compounds, researchers can elucidate how modifications to the chroman-4-one core affect therapeutic efficacy and safety, guiding the optimization of pharmacological agents.

Organic Chemistry: Synthesis of Complex Molecules

In organic chemistry, 6-Amino-2-ethyl-2-methyl-chroman-4-one serves as a precursor for synthesizing complex molecules . Its reactive sites allow for various chemical transformations, enabling the creation of a plethora of new compounds with potential applications in different scientific domains, from materials science to environmental studies.

Analytical Chemistry: Fluorogenic Probes

The compound’s structure is conducive to forming fluorogenic probes for analytical purposes . These probes can be used to visualize and quantify biological processes, providing insights into cellular functions and aiding in the development of high-throughput screening methods for drug discovery.

Materials Science: Smart Material Development

Chroman-4-one derivatives have properties that can be harnessed in materials science for creating smart materials . These materials can respond to environmental stimuli, such as pH changes or light, making them suitable for applications in sensors, actuators, and other advanced technological devices.

Environmental Science: Monitoring Environmental Pollutants

The reactivity and detectability of 6-Amino-2-ethyl-2-methyl-chroman-4-one can be applied in environmental science for monitoring pollutants . Its potential use in developing sensitive assays for detecting hazardous substances in water, soil, and air can contribute significantly to environmental protection and pollution control efforts.

Safety and Hazards

The compound is labeled with an exclamation mark pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . If swallowed, one should call a poison center or doctor if they feel unwell .

properties

IUPAC Name

6-amino-2-ethyl-2-methyl-3H-chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-3-12(2)7-10(14)9-6-8(13)4-5-11(9)15-12/h4-6H,3,7,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGMIRIXEBOIMGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(=O)C2=C(O1)C=CC(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661363
Record name 6-Amino-2-ethyl-2-methyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-2-ethyl-2-methyl-chroman-4-one

CAS RN

886363-56-0
Record name 6-Amino-2-ethyl-2,3-dihydro-2-methyl-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886363-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-2-ethyl-2-methyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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